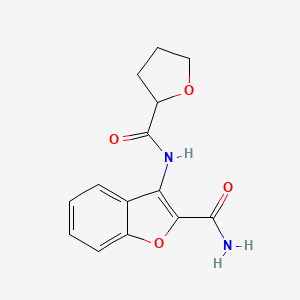
3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide, also known as THF-F, is a chemical compound that has been synthesized for its potential use in scientific research. This compound is a derivative of benzofuran, which is a heterocyclic compound that has been found to have various biological activities. THF-F is a relatively new compound, and its synthesis method, mechanism of action, and biochemical and physiological effects are still being studied.
Wirkmechanismus
The mechanism of action of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide is still being studied. However, it has been reported to have potential as a selective inhibitor of protein kinase CK2, which is an enzyme that plays a role in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide are still being studied. However, it has been reported to have potential as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines in vitro. 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide has also been found to have potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide is that it is a relatively new compound, and its potential as a lead compound for the development of new drugs is still being studied. This makes it an interesting compound to study in the field of medicinal chemistry. One limitation of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide is that its mechanism of action and biochemical and physiological effects are still being studied, which makes it difficult to draw definitive conclusions about its potential therapeutic applications.
Zukünftige Richtungen
There are many future directions for the study of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide. One direction is to further investigate its mechanism of action and biochemical and physiological effects. This will help to determine its potential as a lead compound for the development of new drugs targeting various diseases. Another direction is to study its pharmacokinetics and toxicity in vivo, which will help to determine its potential as a therapeutic agent. Additionally, the synthesis of new derivatives of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide could lead to the discovery of compounds with even greater biological activity.
Synthesemethoden
The synthesis of 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide involves the reaction of 2,3-dihydrobenzofuran-5-carboxylic acid with N-tert-butoxycarbonyl-3-aminotetrahydrofuran, followed by deprotection of the tert-butoxycarbonyl group. This method has been reported to yield 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide has been synthesized for its potential use in scientific research, particularly in the field of medicinal chemistry. Benzofuran derivatives have been found to have various biological activities, including anticancer, antibacterial, antifungal, and antiviral activities. 3-(Tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide has been found to have potential as a lead compound for the development of new drugs targeting various diseases.
Eigenschaften
IUPAC Name |
3-(oxolane-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c15-13(17)12-11(8-4-1-2-5-9(8)20-12)16-14(18)10-6-3-7-19-10/h1-2,4-5,10H,3,6-7H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLKZLDYTUGPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2716454.png)
![3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2716455.png)
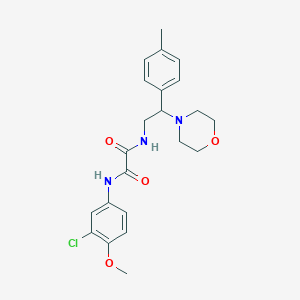
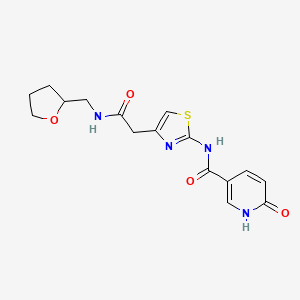


![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)
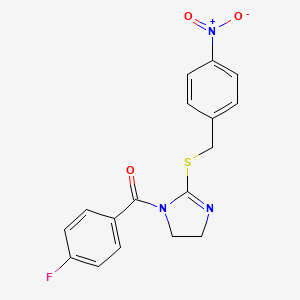
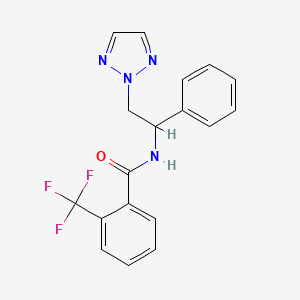
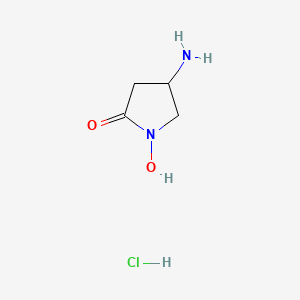
![4-Methyl-6-{[4-(8-methylimidazo[1,2-a]pyridin-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2716467.png)
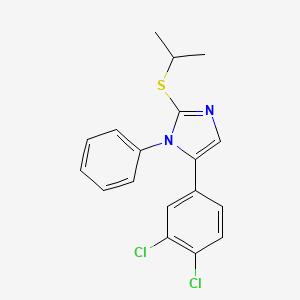
![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2716469.png)